N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole moiety, a quinoxaline ring, and a pyrazole sulfonamide group. These structural features contribute to its wide range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and an oxidizing agent.
Synthesis of the quinoxaline ring: The benzo[c][1,2,5]thiadiazole intermediate is then reacted with a suitable diketone to form the quinoxaline ring.
Introduction of the pyrazole sulfonamide group: The final step involves the reaction of the quinoxaline intermediate with a pyrazole sulfonamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting tumor hypoxia.
Mechanism of Action
The mechanism of action of N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit hypoxia-inducible factor-1 (HIF-1), thereby reducing tumor growth and metastasis . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: Known for their anticancer and fluorescent properties.
Quinoxaline derivatives: Widely studied for their antimicrobial and anticancer activities.
Pyrazole sulfonamide derivatives: Investigated for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its combination of three distinct moieties, each contributing to its unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-4-ylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8O2S2/c1-26-10-11(9-19-26)30(27,28)25-18-17(20-12-5-2-3-6-13(12)21-18)22-14-7-4-8-15-16(14)24-29-23-15/h2-10H,1H3,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLHMKXWDQEZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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